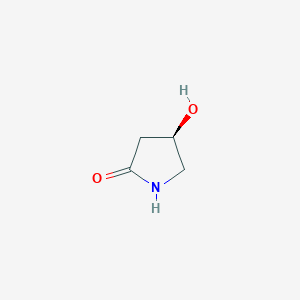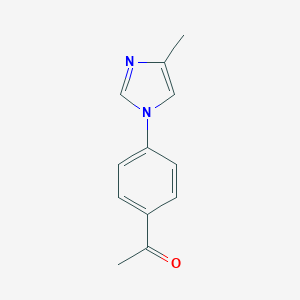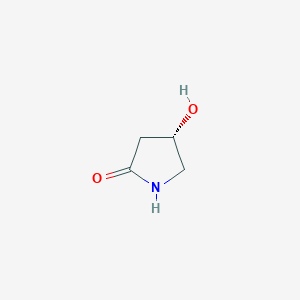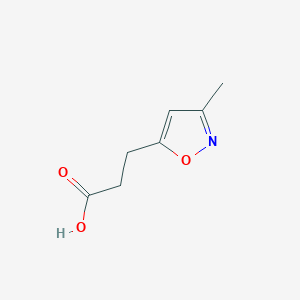
5-Isoxazolepropanoicacid, 3-methyl-
Descripción general
Descripción
5-Isoxazolepropanoicacid, 3-methyl- is a chemical compound with the molecular formula C7H9NO3 . It contains a total of 20 atoms, including 9 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of isoxazole compounds, such as 5-Isoxazolepropanoicacid, 3-methyl-, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures . For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related compound, was synthesized via a three-step process .Molecular Structure Analysis
The molecule of 5-Isoxazolepropanoicacid, 3-methyl- contains a total of 20 bonds. There are 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Isoxazole .Chemical Reactions Analysis
Isoxazole compounds are commonly found in many commercially available drugs and are significant in the field of drug discovery . The synthesis of isoxazoles often involves (3 + 2) cycloaddition reactions .Physical And Chemical Properties Analysis
5-Isoxazolepropanoicacid, 3-methyl- has a molecular weight determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Oxazole, the core structure of this compound, is an important heterocyclic nucleus having a wide spectrum of biological activities . It has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Antimicrobial Activity
Oxazole derivatives have shown significant antimicrobial activity . For example, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .
Anticancer Activity
Oxazole derivatives have also been found to exhibit anticancer activity . The specific mechanisms and targets of these compounds in cancer cells are subjects of ongoing research.
Anti-inflammatory Activity
Compounds with an oxazole core have demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antidiabetic Activity
Oxazole derivatives have shown potential as antidiabetic agents . This suggests that they could be used in the treatment of diabetes.
Antiobesity Activity
Some oxazole derivatives have been found to exhibit antiobesity activity . This indicates their potential use in the management of obesity.
Antioxidant Activity
Oxazole derivatives have demonstrated antioxidant activity . This suggests that they could be used in the prevention of diseases associated with oxidative stress.
Antiviral Activity
Although specific research on “3-(3-methyl-1,2-oxazol-5-yl)propanoic Acid” in antiviral applications is limited, oxazole derivatives have been tested for their antiviral properties in a SARS-CoV-2 pseudovirus model . This suggests potential applications in the development of antiviral therapies.
Safety and Hazards
Direcciones Futuras
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies for isoxazoles . This could lead to the creation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .
Mecanismo De Acción
Mode of Action
It is known that the oxazole ring, a key structural feature of this compound, is often involved in hydrogen bonding and dipole interactions with biological targets . These interactions can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific pathways affected by this compound would depend on its targets, which are currently unknown .
Result of Action
Given the broad range of biological activities exhibited by oxazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-4-6(11-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZIPSOUAUOKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439532 | |
| Record name | 5-Isoxazolepropanoicacid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154928-89-9 | |
| Record name | 5-Isoxazolepropanoicacid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methyl-1,2-oxazol-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





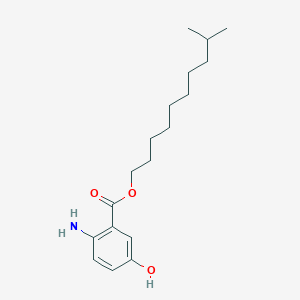
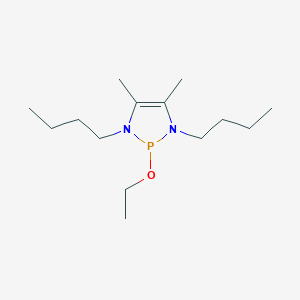
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)


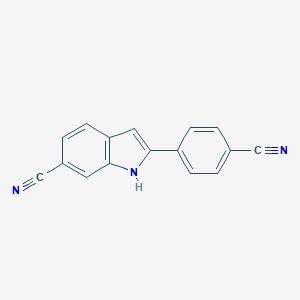

![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)

